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Compound of Interest

Compound Name: 5-Ethynylpyridin-2-ol

Cat. No.: B1451603

Introduction: Unveiling the Potential of a Niche
Pyridine Derivative

5-Ethynylpyridin-2-ol, with CAS number 1196156-05-4, is a heterocyclic compound that, while
commercially available, remains a largely unexplored building block in the vast landscape of
chemical synthesis.[1][2][3][4][5] Its unique bifunctional nature, featuring a nucleophilic 2-
hydroxypyridine core and a reactive terminal alkyne, positions it as a molecule of significant
interest for researchers in drug discovery and materials science. The 2-hydroxypyridine moiety
exists in equilibrium with its 2-pyridone tautomer, offering multiple reaction pathways. The
ethynyl group is a versatile handle for a variety of transformations, most notably copper-
catalyzed azide-alkyne cycloaddition (CUAAC), commonly known as "click chemistry," and
Sonogashira cross-coupling reactions.[6][7][8][9]

This guide provides a comprehensive overview of the potential applications of 5-
Ethynylpyridin-2-ol, drawing comparisons with structurally similar and well-established
compounds. Due to the limited direct literature on this specific molecule, this document serves
as a prospective analysis, grounded in fundamental principles of organic chemistry and
analogous reactivity, to empower researchers to harness its synthetic potential.

Synthetic Accessibility: A Proposed Pathway

While specific, optimized synthetic protocols for 5-Ethynylpyridin-2-ol are not readily available
in peer-reviewed literature, a plausible and efficient route can be designed based on well-
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established organometallic cross-coupling reactions. The Sonogashira coupling, a robust
method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or
vinyl halide, stands out as the most logical approach.[6][7][8][9]

A potential precursor, 5-bromo-2-hydroxypyridine, can be coupled with a protected alkyne, such
as trimethylsilylacetylene, followed by deprotection to yield the target molecule.

Pd catalyst, Cu(l) cocatalyst, base

(S-Bromo-2-hydroxypyridinej (Sonogashira Coupling)

|
Trimethylsilylacetylene

Deprotection (e.g., TBAF or K2CO3/MeOH)
>

!

»
;I\S-((Trimethylsilyl)ethynyl)pyridin-z-oI) 5-Ethynylpyridin-2-ol

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5-Ethynylpyridin-2-ol via Sonogashira coupling.

Comparative Analysis of Potential Applications

The true potential of 5-Ethynylpyridin-2-ol lies in its dual reactivity. Here, we explore its
prospective applications in medicinal chemistry and materials science, comparing it with other
established building blocks.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-
approved drugs. The 2-pyridone motif is also of significant interest. The addition of an ethynyl
group opens up avenues for late-stage functionalization and the introduction of diverse
molecular fragments.
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Application Area

5-Ethynylpyridin-2-
ol

Comparative
Compound(s)

Advantages of 5-
Ethynylpyridin-2-ol

Kinase Inhibitors

The pyridin-2-ol core
can act as a hinge-
binding motif. The
ethynyl group allows
for covalent
modification of the
active site or
extension into other

pockets.

5-Ethynylpyridin-2-

amine

The hydroxyl group
can act as both a
hydrogen bond donor
and acceptor,
potentially offering
different binding
modes compared to

the amine.

Bioorthogonal

Chemistry

The terminal alkyne is
a prime candidate for
in vivo click chemistry
with azide-modified
biomolecules for
imaging or drug

delivery.

Bicyclononynes (BCN)

While BCNs offer
faster strain-promoted
click chemistry, the
smaller size of the
ethynyl group in 5-
Ethynylpyridin-2-ol
may be advantageous
in certain biological

contexts.

Fragment-Based Drug
Discovery (FBDD)

A valuable fragment
for screening
campaigns, with the
alkyne providing a
clear vector for

fragment evolution.

Simple substituted
pyridines

The defined and
versatile reactivity of
the ethynyl group
allows for more
systematic and
efficient fragment

elaboration.

Materials Science: Monomers for Functional Polymers

In materials science, the rigidity and electronic properties of the pyridine ring, combined with

the polymerizable alkyne, make 5-Ethynylpyridin-2-ol an attractive monomer.
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Application Area

5-Ethynylpyridin-2-

Comparative

Advantages of 5-

ol Compound(s) Ethynylpyridin-2-ol
Polymerization The nitrogen atom in
through the alkyne the pyridine ring can
can lead to be protonated or

Conducting Polymers conjugated polymers Ethynylbenzene coordinated to metal
with interesting ions, allowing for the
electronic and optical tuning of the
properties. polymer's properties.
The 2-hydroxypyridine Offers a more rigid
moiety can impart backbone and the
desirable surface potential for 1t-

] ) adhesion properties, ) ) stacking interactions,
Functional Coatings Acrylic acid

while the alkyne can
be used for post-
polymerization

modification.

leading to more
ordered and
potentially more

robust films.

Experimental Protocols: A Guide for the Bench

Scientist

Given the nascent stage of research on 5-Ethynylpyridin-2-ol, the following protocols are

proposed based on established methodologies for similar compounds.

Proposed Synthesis of 5-Ethynylpyridin-2-ol

Objective: To synthesize 5-Ethynylpyridin-2-ol via a Sonogashira cross-coupling reaction.

Materials:

e 5-Bromo-2-hydroxypyridine

o Trimethylsilylacetylene

o Palladium(ll) acetate (Pd(OAC)2)
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Triphenylphosphine (PPhs)

Copper(l) iodide (Cul)

Triethylamine (TEA)

Toluene

Tetrabutylammonium fluoride (TBAF)

Tetrahydrofuran (THF)

Standard glassware and purification supplies

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-
hydroxypyridine (1.0 eq), Pd(OAc)z (0.02 eq), PPhs (0.04 eq), and Cul (0.03 eq).

Add anhydrous toluene and triethylamine (3.0 eq).

Add trimethylsilylacetylene (1.2 eq) dropwise.

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.

Purify the crude intermediate, 5-((trimethylsilyl)ethynyl)pyridin-2-ol, by column
chromatography.

Dissolve the purified intermediate in THF.
Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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 Purify the final product, 5-Ethynylpyridin-2-ol, by column chromatography or
recrystallization.

lllustrative Application: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

Objective: To demonstrate the utility of 5-Ethynylpyridin-2-ol in a click reaction with benzyl
azide.

CuS04-5H20, Sodium Ascorbate
[5‘Ethyny|pyridin-2-oD (t-BuOH/H20)
I

Benzyl Azide

:(1-Benzyl-4-(2-hydroxypyridin-5-yl)-1H-1,2,3-triazole)

Click to download full resolution via product page
Caption: Representative CUAAC "click” reaction of 5-Ethynylpyridin-2-ol.
Procedure:

e In a round-bottom flask, dissolve 5-Ethynylpyridin-2-ol (1.0 eq) and benzyl azide (1.0 eq) in
a 1:1 mixture of t-butanol and water.

e In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
 In another vial, prepare a solution of copper(ll) sulfate pentahydrate (0.1 eq) in water.

o Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate
solution.

« Stir the reaction vigorously at room temperature for 4-12 hours.
e Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

o Upon completion, dilute the reaction with water and extract with ethyl acetate.
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the resulting triazole product by column chromatography.

Conclusion and Future Outlook

5-Ethynylpyridin-2-ol represents a promising yet underutilized building block. Its
straightforward, predictable reactivity, stemming from the orthogonal nature of the 2-
hydroxypyridine and ethynyl functionalities, makes it an ideal candidate for the construction of
complex molecular architectures. While direct experimental data remains scarce, the
foundational principles of organic synthesis and the extensive literature on related pyridine
derivatives strongly suggest a broad and impactful range of applications. It is our hope that this
guide will serve as a catalyst for the exploration of this versatile molecule, paving the way for
novel discoveries in both medicine and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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